

# ABBV-712: A Deep Dive into Selective TYK2 Pseudokinase Domain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-712  |           |
| Cat. No.:            | B15611606 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ABBV-712**, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, **ABBV-712** targets the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] This document details the mechanism of action, binding characteristics, pharmacokinetic profile, and in vivo efficacy of **ABBV-712**, supported by experimental protocols and data visualizations.

## Introduction: The Rationale for Targeting the TYK2 Pseudokinase Domain

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[3] These pathways are integral to immune responses and inflammation.[3] Specifically, TYK2 is a key mediator for signaling downstream of interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons.[4][5] These cytokines are implicated in the pathogenesis of numerous autoimmune disorders, making TYK2 an attractive therapeutic target.[4][5]

A significant challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-binding site of the kinase domain (JH1) is highly conserved across the JAK family.[3][6] Non-selective JAK inhibition can lead to a broader range of side effects.[7] A novel approach to achieve selectivity is to target the less conserved pseudokinase (JH2) domain, which acts as a



regulatory domain.[3][7] By binding to the JH2 domain, allosteric inhibitors can lock the kinase in an inactive conformation, providing a more targeted therapeutic effect.[7] **ABBV-712** was developed using this strategy to selectively inhibit TYK2.[3][5]

### **Mechanism of Action of ABBV-712**

ABBV-712 functions as an allosteric inhibitor by binding to and stabilizing the pseudokinase (JH2) domain of TYK2.[8] This binding event prevents the conformational changes necessary for the activation of the catalytic kinase (JH1) domain. Consequently, the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is inhibited, blocking the signaling cascades of pro-inflammatory cytokines like IL-12 and IL-23.[3] This targeted approach allows for the modulation of pathogenic immune responses while potentially sparing other JAK-mediated pathways.[9]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 2. ABBV-712 Page 1 | BioWorld [bioworld.com]
- 3. saspinjara.com [saspinjara.com]
- 4. 8s9a Crystal structure of the TYK2 pseudokinase domain in complex with TAK-279 -Summary - Protein Data Bank Japan [pdbj.org]
- 5. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 8. ABBV-712 | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Lynk Pharmaceuticals Announces FDA IND Approval of Its Allosteric TYK2 Inhibitor LNK01006 - BioSpace [biospace.com]
- To cite this document: BenchChem. [ABBV-712: A Deep Dive into Selective TYK2
   Pseudokinase Domain Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15611606#abbv-712-tyk2-pseudokinase-domain-binding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com